molecular formula C21H27ClN2O2 B2857259 [(3,4-DIMETHOXYPHENYL)METHYL][2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE CAS No. 1351632-82-0

[(3,4-DIMETHOXYPHENYL)METHYL][2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE

Cat. No.: B2857259
CAS No.: 1351632-82-0
M. Wt: 374.91
InChI Key: FSFFXTXBWNFSQS-UHFFFAOYSA-N
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Description

[(3,4-DIMETHOXYPHENYL)METHYL][2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, an indole ring with two methyl groups at the 2 and 5 positions, and an ethanamine chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.

Scientific Research Applications

[(3,4-DIMETHOXYPHENYL)METHYL][2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be multiple receptors due to the presence of the indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-DIMETHOXYPHENYL)METHYL][2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution on the Indole Ring: The 2 and 5 positions of the indole ring are methylated using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Ethanamine Chain: The ethanamine chain is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate alkyl halide.

    Formation of the Benzyl Group: The benzyl group with methoxy substitutions is synthesized separately and then attached to the ethanamine chain through a reductive amination reaction.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(3,4-DIMETHOXYPHENYL)METHYL][2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride: Lacks the methyl groups on the indole ring.

    N-(3,4-dimethoxybenzyl)-2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride: Has only one methyl group on the indole ring.

Uniqueness

    Structural Features: The presence of two methyl groups on the indole ring and two methoxy groups on the benzyl group makes it unique.

    Biological Activity: The specific substitutions may confer distinct biological activities compared to similar compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.ClH/c1-14-5-7-19-18(11-14)17(15(2)23-19)9-10-22-13-16-6-8-20(24-3)21(12-16)25-4;/h5-8,11-12,22-23H,9-10,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFFXTXBWNFSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC(=C(C=C3)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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